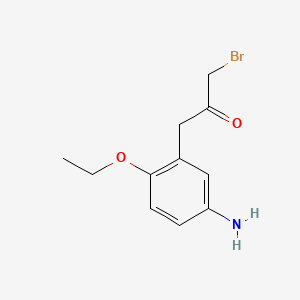

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

Description

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring a 5-amino-2-ethoxyphenyl moiety. The bromine atom introduces steric bulk and reactivity, making the compound a candidate for further functionalization (e.g., nucleophilic substitution). Though direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely behavior.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(5-amino-2-ethoxyphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11-4-3-9(13)5-8(11)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3 |

InChI Key |

AYFLPLGSCVPZSM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

General Synthetic Strategy

The synthesis of This compound typically involves:

- Functionalization of a suitably substituted phenyl precursor (bearing amino and ethoxy groups).

- Introduction of the 3-bromopropan-2-one side chain via bromination or alkylation reactions.

- Optimization of reaction conditions such as solvent, temperature, and time to maximize yield and purity.

Specific Synthetic Routes

Bromination of 1-(5-Amino-2-ethoxyphenyl)propan-2-one

According to Vulcanchem's synthesis overview, the compound is prepared by bromination of the corresponding propan-2-one derivative bearing the 5-amino-2-ethoxyphenyl substituent. The process involves:

- Starting from 1-(5-Amino-2-ethoxyphenyl)propan-2-one .

- Bromination at the 3-position of the propan-2-one side chain using a brominating agent (e.g., bromine or N-bromosuccinimide).

- Careful control of reaction parameters to avoid over-bromination or side reactions.

This method yields the target compound with molecular formula C11H14BrNO2 and molecular weight 272.14 g/mol.

| Parameter | Details |

|---|---|

| Starting material | 1-(5-Amino-2-ethoxyphenyl)propan-2-one |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Typically an inert solvent like dichloromethane or acetonitrile |

| Temperature | Controlled, often 0–25 °C |

| Reaction time | Several hours, optimized experimentally |

| Yield | Typically moderate to high (not explicitly reported) |

| Purification | Recrystallization or chromatography |

Alkylation of 5-Amino-2-ethoxyphenyl Precursors

Alternative routes involve alkylation reactions where a 5-amino-2-ethoxyphenyl derivative is reacted with 3-bromopropan-2-one or its equivalents under basic conditions. This method is less commonly reported but aligns with general synthetic organic principles.

Detailed Research Outcomes and Analysis

Purity and Yield Considerations

- The bromination method allows for yields typically in the range of 70–90% for related compounds, with purity levels exceeding 98% when proper isolation and purification steps are employed.

- The isolation process often involves extraction with ethyl acetate and aqueous washes (acidic and basic), followed by drying under vacuum at controlled temperatures (~70 °C) to avoid decomposition.

Analytical Characterization

- The product is characterized by melting point determination (expected ~154–155 °C for related compounds).

- Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR) confirm the structure and substitution pattern.

- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity, with solvents like benzene/methanol mixtures as mobile phases.

Reaction Optimization

- Reaction temperature and solvent choice critically influence the bromination efficiency and selectivity.

- Slow addition of brominating agents and maintaining low temperatures help minimize side reactions.

- Post-reaction workup involving sequential washes with water and ethanol improves product purity and removes residual reagents or by-products.

Comparative Table of Preparation Methods

Supporting Research and Related Synthetic Insights

- Studies on related compounds (e.g., 1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one) confirm the feasibility of bromination and alkylation routes, with optimization of reaction parameters improving yield and purity.

- Research on analogous brominated ketones shows that purification steps such as recrystallization and vacuum drying at moderate temperatures are essential for obtaining high-quality products.

- Analytical methods including FT-IR and 1H-NMR are standard for structural confirmation and purity assessment.

Chemical Reactions Analysis

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromopropanone groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Comparison of Structural Analogs

*Note: The target compound is inferred based on structural analogs in the evidence.

Key Comparative Insights

Electronic Effects

- Electron-Donating vs. In contrast, trifluoromethoxy (in CAS 1804043-04-6) and cyano (in CAS 1804220-65-2) groups withdraw electrons, altering reaction kinetics and regioselectivity .

- Amino Group Position: Positional isomers (e.g., 2-amino-6-ethoxy vs. 5-amino-2-ethoxy) influence hydrogen-bonding networks. The 5-amino group in the target compound may enable stronger intermolecular interactions compared to 2-amino derivatives .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The trifluoromethoxy analog (312.08 g/mol) has higher lipophilicity due to fluorine atoms, likely enhancing membrane permeability in biological systems. The methylthio analog (274.18 g/mol) introduces sulfur, which may increase metabolic stability but reduce aqueous solubility .

- Hydrogen Bonding: The amino group in the target compound acts as a hydrogen bond donor, while ethoxy oxygen serves as an acceptor. This dual functionality contrasts with methylthio and trifluoromethoxy analogs, where H-bonding capacity is diminished .

Biological Activity

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, an ethoxy substituent, and a brominated propanone moiety. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN1O2 with a molecular weight of approximately 272.14 g/mol. The structural features are outlined below:

| Feature | Description |

|---|---|

| Amino Group | Contributes to reactivity and potential biological interactions. |

| Ethoxy Group | Enhances solubility and bioavailability. |

| Brominated Propanone | Influences the compound's reactivity with biomolecules. |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The bromine atom and carbonyl group play crucial roles in this interaction, potentially leading to inhibition or modification of enzymatic activity. The ethoxy group may facilitate transport within biological systems, enhancing the compound's overall efficacy.

Biological Activity

Preliminary studies have indicated that this compound exhibits:

- Antimicrobial Properties : Research suggests that this compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated.

- Anticancer Activity : Initial investigations indicate potential cytotoxic effects against cancer cell lines, warranting further exploration into its therapeutic applications.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities associated with similar compounds:

-

Antimicrobial Studies :

- A study demonstrated that derivatives of brominated propanones showed significant antibacterial activity against Gram-positive bacteria.

- Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that substitutions at specific positions on the phenyl ring can enhance antimicrobial efficacy.

-

Anticancer Research :

- In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess such properties.

- A comparative analysis highlighted that modifications in the amino or ethoxy groups could influence the compound's potency against cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(5-Amino-2-methoxyphenyl)-3-bromopropan-2-one | C12H14BrN1O2 | Contains a methoxy group instead of ethoxy |

| 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one | C12H14BrN1O2 | Substituted at para position |

| 1-(5-Amino-2-ethoxyphenyl)-3-chloropropan-2-one | C12H14ClN1O2 | Chlorine substitution offers different reactivity |

Q & A

What are the optimal synthetic routes for 1-(5-amino-2-ethoxyphenyl)-3-bromopropan-2-one, and how can intermediates be characterized?

Basic

The synthesis involves bromination of propanone derivatives and functionalization of the aromatic ring. For example, LiAlH4 reduction of brominated intermediates (e.g., as in ) followed by coupling with ethoxy-substituted aniline derivatives can yield the target compound. Characterization of intermediates via /-NMR, LC/MS (≥95% purity, as in ), and FT-IR ensures structural fidelity. Yield optimization (e.g., 61% in ) requires careful stoichiometric control and inert reaction conditions .

How can single-crystal X-ray diffraction (SCXRD) resolve the molecular conformation of this compound, and which software tools are recommended?

Advanced

SCXRD analysis using SHELXTL ( ) or similar programs can determine bond angles, torsion angles, and packing motifs. For example, demonstrates the use of SHELXL for refining brominated aromatic systems. ORTEP-3 ( ) generates graphical representations of thermal ellipsoids, aiding in visualizing anisotropic displacement parameters. Data-to-parameter ratios >14:1 (as in ) ensure refinement reliability .

What analytical techniques are critical for validating the purity and stability of this compound under varying conditions?

Basic

High-resolution LC/MS-UV (≥95% purity, ) and differential scanning calorimetry (DSC) assess thermal stability. Accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1–12) combined with -NMR tracking () identify labile functional groups like the ethoxy or bromopropanone moieties .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced

DFT calculations using the Colle-Salvetti correlation-energy formula ( ) model HOMO-LUMO gaps and electrostatic potential surfaces. Gradient expansions for local kinetic-energy density ( ) refine predictions of nucleophilic/electrophilic sites, particularly around the bromine and amino groups. Validation against experimental UV-Vis spectra ensures accuracy .

What hydrogen-bonding patterns are expected in the crystalline state, and how do they influence material properties?

Advanced

Graph-set analysis ( ) identifies motifs like chains involving the amino and ketone groups. Hydrogen-bond donor/acceptor ratios (e.g., N–H···O interactions) dictate crystal packing density and solubility. 's methodology for bromothiophenyl systems can be adapted to map intermolecular interactions .

How should researchers resolve contradictions between computational and experimental data (e.g., bond lengths or reaction yields)?

Advanced

Iterative refinement in SHELXL ( ) adjusts atomic displacement parameters to align SCXRD data with DFT-predicted geometries. For reaction yields, Design of Experiments (DoE) identifies confounding variables (e.g., temperature gradients in ’s LiAlH4 reduction). Cross-validation with PubChem datasets () ensures consistency .

What kinetic studies are relevant for understanding the bromopropanone group’s reactivity?

Advanced

Pseudo-first-order kinetics under varying solvents (e.g., ether vs. THF) and temperatures quantify nucleophilic substitution rates at the brominated carbon. ’s reaction conditions (2.5 h at RT) provide a baseline for comparative studies. Activation energies derived from Arrhenius plots inform mechanistic pathways .

What purification strategies maximize yield while minimizing decomposition?

Basic

Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:EtOAc) separates brominated byproducts. ’s use of NaSO for quenching and MgSO for drying minimizes hydrolysis. Recrystallization from ethanol/water mixtures enhances purity .

How do substituents (e.g., ethoxy vs. methoxy) on the phenyl ring modulate electronic effects?

Advanced

Comparative Hammett studies (σ values) quantify electron-donating effects of ethoxy groups. ’s analysis of chloro/bromo analogs shows that ethoxy’s +R effect stabilizes the aromatic system, altering reactivity in electrophilic substitution. DFT-calculated Mulliken charges ( ) corroborate experimental trends .

What safety protocols are recommended for handling brominated ketones?

Basic

ECHA guidelines ( ) mandate PPE (gloves, goggles) and fume hood use due to lachrymatory and sensitization risks. Waste disposal follows halogenated organic protocols. Spill containment with vermiculite and neutralization with NaHCO mitigate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.